molecular formula C8H9Cl B047538 2-Methylbenzyl chloride CAS No. 552-45-4

2-Methylbenzyl chloride

Cat. No. B047538
CAS RN: 552-45-4
M. Wt: 140.61 g/mol
InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Description

2-Methylbenzyl chloride is an organic compound used in the synthesis of various chemicals. It serves as an intermediate in the production of quaternary ammonium compounds, pharmaceuticals, and other specialty chemicals.

Synthesis Analysis

The synthesis of 2-Methylbenzyl chloride involves the chlorination of 2-methylbenzyl compounds. A common method for synthesizing quaternary ammonium compounds involves treating dimethylformamide or diethylformamide with non-substituted or substituted arylalkyl (aralkyl) halide in the presence of sodium carbonate (Busi, Lahtinen, Kärnä, Valkonen, Kolehmainen, & Rissanen, 2006).

Molecular Structure Analysis

The molecular structure of 2-Methylbenzyl chloride derivatives has been characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. Crystal structures of some derivatives were determined by X-ray single crystal diffraction, revealing monoclinic and orthorhombic space groups for different compounds (Busi et al., 2006).

Chemical Reactions and Properties

2-Methylbenzyl chloride participates in numerous chemical reactions, serving as a precursor for the synthesis of N-heterocyclic carbene salts through reaction with 1-allyl benzimidazole. These reactions are pivotal for exploring the chemical reactivity and potential applications of N-heterocyclic carbene salts in various fields (Serdaroğlu & Şahin, 2019).

Physical Properties Analysis

The thermal properties of compounds synthesized from 2-Methylbenzyl chloride have been studied using TG/DTA and DSC methods, indicating good thermal stability but lack of suitability for ionic liquid applications due to the absence of a melting point for most compounds. This characteristic suggests their potential use in applications such as phase-transfer catalysts and electrolytes (Busi et al., 2006).

Scientific Research Applications

  • Catalysis : A study by Zhang et al. (2017) highlighted the use of a catalyst derived from 2-Methylbenzyl chloride in the carboxylative coupling of terminal alkynes, butyl iodide, and carbon dioxide (Zhang, Mi, Guo, Sun, Zhou, & Fang, 2017).

  • Pharmaceutical Synthesis : Damodar et al. (2005) described the electrochemical synthesis of 2'-arylpropionic acids from methylbenzyl chlorides and carbon dioxide, which can be used to produce anti-inflammatory agents like ibuprofen and naproxen (Damodar, Mohan, Lateef, & Reddy, 2005).

  • Polymer Science : Kuo and Lenz (1977) discussed the steric-assisted linear polymerization of 2,5-dimethylbenzyl chloride and α-methylbenzyl chloride, leading to high molecular weight polymers with potential crystalline structures under proper conditions (Kuo & Lenz, 1977).

  • Environmental Applications : Choi et al. (2017) conducted a study on the one-pot synthesis of imidazole-functionalized poly-(vinylbenzyl chloride) for the removal of synthetic dyes from aqueous systems, demonstrating its high adsorption performance and selectivity (Choi, Jung, Choi, Lee, Lee, & Ahn, 2017).

  • Natural Product Isolation : Carroll et al. (2001) reported the isolation of a new natural product, 2-methyl-1-(p-methoxybenzyl)-6,7-methylenedioxyisoquinolinium chloride, from the Australian rainforest plant Doryphora sassafras (Carroll, Davis, Forster, Guymer, & Quinn, 2001).

  • Antimicrobial Activity : Podunavac-Kuzmanovic et al. (2004, 2005) studied copper(II) and zinc(II) complexes with 2-methylbenzimidazole derivatives, revealing their promising antimicrobial activity against various bacteria and yeasts (Podunavac-Kuzmanovic, Markov, & Vojinovic, 2004)(Podunavac-Kuzmanovic, Cvetković, & Cetkovic, 2005).

Safety And Hazards

2-Methylbenzyl chloride is classified as a combustible liquid . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also be corrosive to metals . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation .

Relevant Papers One relevant paper titled “Synthesis, Characterisation and Biological Activities of 2-Methylbenzyl 2- (dipyridin-2-yl methylene)hydrazinecarbodithioate” was found . This paper discusses the synthesis of a new tridentate nitrogen–sulphur Schiff base from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate . Another paper titled “Theoretical study of the mechanism for the gas-phase pyrolysis kinetics of 2-methylbenzyl chloride” was also found . This paper discusses the gas-phase elimination kinetics of alkyl halides, which are known to occur through a four-centered cyclic transition state (TS) type of mechanism .

properties

IUPAC Name

1-(chloromethyl)-2-methylbenzene
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InChI

InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
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InChI Key

VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1CCl
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Molecular Formula

C8H9Cl
Record name O-METHYLBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID5044441
Record name 1-(Chloromethyl)-2-methylbenzene
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Molecular Weight

140.61 g/mol
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Physical Description

O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO]
Record name O-METHYLBENZYL CHLORIDE
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Record name alpha-Chloro-o-xylene
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Boiling Point

195-203 °C
Record name ALPHA-CHLORO-O-XYLENE
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Flash Point

165 °F
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER
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Product Name

2-Methylbenzyl chloride

Color/Form

LIQUID

CAS RN

552-45-4, 99765-61-4
Record name O-METHYLBENZYL CHLORIDE
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Record name 2-Methylbenzyl chloride
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Synthesis routes and methods

Procedure details

A condenser tube, a stirring blade and a thermometer were set to a 500-mL-volume four-necked flask and in this reaction device, 86.9 g (0.82 mol) of o-xylene and 2.17 g (0.013 mol) of AIBN were placed to prepare a mixed solution. After the reaction device was heated to 90° C., chlorine gas was blown therein at a flow rate of 0.378 mol/hr, and the reaction was carried out for 4 hour with stirring. After completion of the reaction, a part of the reaction mixture was sampled. Then, the components of reaction mixture were analyzed by GC. As a result, the conversion of raw material o-xylene was 99.7%, the yield of α,α′-dichloro-o-xylene was 50.5% (based on o-xylene), and the selectivity of α,α′-dichloro-o-xylene was 50.7%. At this time, α-chloro-o-xylene was obtained in a yield of 30% (based on o-xylene), α,α-dichloro-o-xylene was obtained in a yield of 7%, and α,α,α′-trichloro-o-xylene was obtained in a yield of 9%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
E Marquez, JR Mora, T Cordova… - International Journal of …, 2011 - Wiley Online Library
… To consider a reasonable mechanism for the dehydrochlorination of 2-methylbenzyl chloride to yield benzocyclobutene, the present work aimed at examining the potential energy …
Number of citations: 5 onlinelibrary.wiley.com
M Lindhagen, T Klingstedt, SM Andersen… - … Process Research & …, 2016 - ACS Publications
… Attempts were made to alkylate malonamide with 2-methylbenzyl chloride, which would provide a very direct route to 2-(2-methylbenzyl)propane-1,3-diamine 4. Three different reaction …
Number of citations: 13 pubs.acs.org
JF Hooper, RA Massy-Westropp - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… Chlorination with thionyl chloride in pyridine was better than the literature method4 and gave 5-methoxy-2-methylbenzyl chloride in 96% yield. Diethyl 5-methoxy-2-…
Number of citations: 0 www.publish.csiro.au
G Serdaroğlu, N Şahin - Journal of Molecular Structure, 2019 - Elsevier
… In summary, a new NHC salt was prepared by reaction 1-allylbenzimidazole with 2-methylbenzyl chloride. The structure of NHC salt was characterized experimentally by elemental …
Number of citations: 29 www.sciencedirect.com
PM Dickson, MAD McGowan, B Yearwood… - Journal of …, 1999 - Elsevier
… At this point 5.9 ml (0.045 mol) of 2-methylbenzyl chloride was added dropwise to the resulting colorless solution which was stirred for about an hour during which time a precipitate of …
Number of citations: 25 www.sciencedirect.com
G Yamamoto, T Nemoto, Y Ohashi - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
… To a Grignard reagent prepared from 0.62 g (4.4 mmol) of 2methylbenzyl chloride and 122 mg (5 mmol) of magnesium in 30 ml of diethyl ether was added all at once 1.09 g (4.0 mmol) …
Number of citations: 9 www.journal.csj.jp
BE Ivanov, LA Valitova - Bulletin of the Academy of Sciences of the USSR …, 1963 - Springer
… Actwn of Triethyl Phosplnte on 4-Methox)l-2-1neth)llbenzyl Chloride, A mixture of 12 g of 4-methoxy-2 methylbenzyl chloride and 13 g of trlethyl phosphlte was heated for two hours at …
Number of citations: 4 link.springer.com
TBSA Ravoof, KA Crouse, MIM Tahir, R Rosli… - Journal of Chemical …, 2011 - Springer
… The mixture was kept in an ice-bath and 2-methylbenzyl chloride (26.5 mL, 0.2 mol) was added dropwise to it with vigorous stirring of the mixture. The sticky white product (S2MBDTC), …
Number of citations: 16 link.springer.com
E Maccarone, A Mamo, M Torre - academia.edu
… Table I11 reports the results of the correlations for benzyl and 2-methylbenzyl chloride reactions. Furthermore, additivity of u values is verified in the reactions of ortho-disubstituted …
Number of citations: 2 www.academia.edu
G Yamamoto, M Oki - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… Anthracenes 9a and 9b were prepared by the Grignard reaction of 2-methylbenzyl chloride with lsubstituted anthrones 11, followed by dehydration with thionyl chloride-pyridine. …
Number of citations: 35 www.journal.csj.jp

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